3-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
3-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, a quinazolinone core, and a methoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the construction of the quinazolinone core. Common synthetic routes may include:
Formation of Piperazine Ring: Starting with a suitable diamine, the piperazine ring can be formed through cyclization reactions.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions using appropriate methoxyphenyl halides.
Construction of Quinazolinone Core: The quinazolinone core can be synthesized through condensation reactions involving anthranilic acid derivatives and suitable carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A piperazine derivative with similar structural features.
4-(2-Methoxyphenyl)piperazine: Another piperazine derivative with a methoxyphenyl group.
Quinazolinone Derivatives: Compounds with a quinazolinone core, similar to the target compound.
Uniqueness
3-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its combination of a piperazine ring, a methoxyphenyl group, and a quinazolinone core. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C26H24N4O3S |
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Molecular Weight |
472.6 g/mol |
IUPAC Name |
3-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C26H24N4O3S/c1-33-23-9-5-4-8-22(23)28-14-16-29(17-15-28)24(31)18-10-12-19(13-11-18)30-25(32)20-6-2-3-7-21(20)27-26(30)34/h2-13H,14-17H2,1H3,(H,27,34) |
InChI Key |
IJRXVHQOGNQEDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5NC4=S |
Origin of Product |
United States |
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